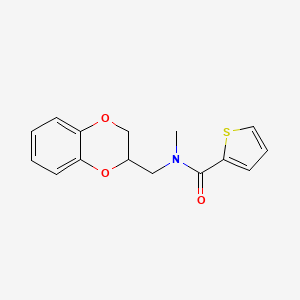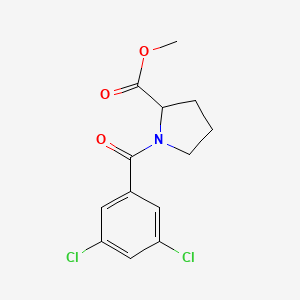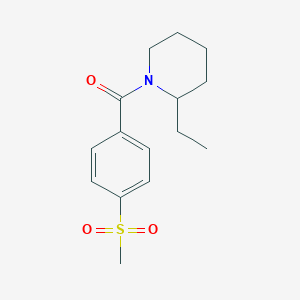
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide, also known as BMT-047, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMT-047 belongs to the family of benzodioxin-containing compounds and has been shown to possess various biological activities.
作用機序
The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and are often overexpressed in cancer cells. By inhibiting histone deacetylases, this compound may prevent the expression of genes that promote cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis in cancer cells, reduce inflammation, and protect against neuronal damage. In addition, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the advantages of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide is its relatively simple synthesis method, which makes it an attractive target for researchers interested in its therapeutic potential. In addition, this compound has been shown to have low toxicity, which is important for the development of potential therapeutics.
However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it challenging to optimize its therapeutic potential.
将来の方向性
There are numerous future directions for research on N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide. One potential direction is the development of this compound as a cancer therapeutic. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Another potential direction is the development of this compound as a neuroprotective agent. Studies have demonstrated that this compound can protect against neuronal damage in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further research is needed to determine the potential therapeutic applications of this compound in these diseases.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to possess various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. Future research on this compound may lead to the development of novel therapeutics for cancer and neurodegenerative diseases.
合成法
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide involves the reaction of 2,3-dihydro-1,4-benzodioxin-3-ylmethylamine with thiophene-2-carbonyl chloride in the presence of a base. The resulting product is then treated with methylamine to yield this compound. The synthesis of this compound is relatively simple and can be achieved through a few steps, making it an attractive target for researchers interested in its therapeutic potential.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of this compound is its ability to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
In addition to its anti-cancer properties, this compound has also been shown to possess anti-inflammatory and neuroprotective activities. Studies have demonstrated that this compound can reduce inflammation and protect against neuronal damage in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-16(15(17)14-7-4-8-20-14)9-11-10-18-12-5-2-3-6-13(12)19-11/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHBWHIVZFJNAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COC2=CC=CC=C2O1)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,6-difluoroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide](/img/structure/B7545283.png)
![2-[[1-(2-Methoxy-5-methylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7545300.png)
![1-(4-fluorophenyl)-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7545304.png)



![1-ethyl-N-[(1-methylbenzimidazol-2-yl)-phenylmethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7545341.png)
![3-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545350.png)
![3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545351.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7545354.png)
![4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B7545371.png)

![N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-(furan-2-yl)cyclopropane-1-carboxamide](/img/structure/B7545377.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-ethylpiperazin-1-yl)propan-1-one](/img/structure/B7545386.png)